![molecular formula C17H13BrN4 B1280215 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 71368-80-4](/img/structure/B1280215.png)
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Overview
Description
Bromazolam is a triazolo-benzodiazepine derivative with the IUPAC name 8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine . It belongs to the benzodiazepine class, which modulates γ-aminobutyric acid type A (GABAA) receptors to exert anxiolytic, sedative, and muscle-relaxant effects. Bromazolam is structurally characterized by:
- A bromine atom at position 8 of the benzodiazepine core.
- A methyl group at position 1 of the triazolo ring.
- A phenyl group at position 6 .
While it shares a triazolo[4,3-a][1,4]benzodiazepine backbone with drugs like alprazolam and triazolam, its substitution pattern differentiates its pharmacokinetic and pharmacodynamic properties .
Preparation Methods
Thioamide Cyclization via Lawesson’s Reagent
Reaction Pathway
- Benzodiazepine Precursor Synthesis :
- Thionation :
- Condensation and Cyclization :
Conditions and Yields
Advantages : Scalable with readily available reagents.
Limitations : Requires handling toxic thionation agents.
Acid-Catalyzed Cyclization in Toluene
Industrial-Scale Protocol (US8106189B2)
- Reaction Setup :
- Catalysis :
- Workup :
Performance Metrics
Parameter | Value |
---|---|
Catalyst loading | 300:1 (substrate:PTSA) |
Reaction time | 10–12 hr |
Yield | 75–80% |
Advantages : Avoids hazardous reagents (e.g., mercury); solvent recovery enhances cost efficiency.
Limitations : Longer reaction times compared to metal-assisted methods.
Mercury-Assisted Cyclization
High-Yield Laboratory Method
- Activation of Thioamide :
- Cyclization :
Key Data
Parameter | Value |
---|---|
Mercury diacetate loading | 2.5 equiv |
Solvent system | THF/AcOH (1:1) |
Yield | 91% |
Advantages : Rapid cyclization with high purity.
Limitations : Toxicity of mercury limits industrial applicability.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
Method | Yield | Scalability | Toxicity Concerns |
---|---|---|---|
Thioamide cyclization | 40–65% | Moderate | Lawesson’s reagent |
PTSA-catalyzed | 75–80% | High | Low |
Mercury-assisted | 91% | Low | High |
Critical Observations
- Industrial Preference : PTSA-based methods dominate due to safety and yield.
- Research Applications : Mercury-assisted routes are reserved for small-scale, high-purity synthesis.
Byproduct Management and Purification
Common Impurities
- Partially cyclized intermediates : E.g., 2-(2-acetylhydrazino)-5-phenyl-3H-1,4-benzodiazepine, removed via chromatography.
- Exocyclized byproducts : Formed during prolonged reflux, mitigated by optimized reaction times.
Purification Techniques
- Chromatography : Silica gel with ethyl acetate/hexane (1:9).
- Recrystallization : Ethyl acetate or methanol yields >99% purity.
Recent Advances and Modifications
Suzuki–Miyaura Cross-Coupling (PMC4770307)
- Late-stage functionalization of the chlorophenyl ring via imidoyl chloride intermediates.
- Enables diversification of bromazolam analogues but adds synthetic complexity.
Enolate Alkylation for Quaternary Centers
Chemical Reactions Analysis
Types of Reactions: Bromazolam undergoes various chemical reactions, including:
Oxidation: Bromazolam can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert bromazolam to its reduced forms.
Substitution: Bromazolam can undergo substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Hydroxylated bromazolam derivatives.
Reduction: Reduced forms of bromazolam.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
The molecular structure of bromazolam features a triazolo-benzodiazepine framework which contributes to its biological activity. The presence of the bromine atom at the 8-position is significant for its pharmacological properties.
Pharmacological Studies
Bromazolam has been studied for its effects on the central nervous system (CNS). Research indicates that it may exhibit sedative and anxiolytic properties similar to other benzodiazepines.
Case Study: Sedative Effects
In a study assessing sedative effects in mice, various behavioral tests were conducted:
- Chimney Test: The effective intraperitoneal dosage (ED50) was found to be 0.09 mg/kg.
- Dish Test: The oral ED50 was reported as 0.045 mg/kg.
These tests demonstrated significant tranquilizing effects at low dosages .
GABA Receptor Interaction
Bromazolam interacts with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the brain. This interaction is a common mechanism among benzodiazepines that leads to their anxiolytic and muscle relaxant effects.
Experimental Findings
Research has shown that bromazolam can potentiate GABAergic transmission, leading to increased neuronal inhibition . This property is vital for its potential therapeutic applications in treating anxiety disorders.
Analytical Chemistry
In analytical chemistry, bromazolam serves as a reference standard for detecting and quantifying benzodiazepines in various samples. Its unique spectral characteristics allow for precise identification in complex mixtures.
Application in Toxicology
Due to its structural similarities with other benzodiazepines, bromazolam has been included in toxicological screenings to identify drug misuse or overdose cases .
Potential Therapeutic Applications
Despite not being approved for medical use, there is ongoing research into bromazolam's therapeutic potential. Studies are exploring its efficacy in treating conditions such as:
- Anxiety Disorders
- Insomnia
These investigations focus on determining optimal dosing regimens and safety profiles.
Behavioral Test Results
Test | Route of Administration | ED50 (mg/kg) |
---|---|---|
Chimney Test | Intraperitoneal | 0.09 |
Dish Test | Oral | 0.045 |
Pedestal Test | Intraperitoneal | 0.20 |
Nicotine Antagonism | Intraperitoneal | 0.10 |
GABA Receptor Binding Affinity
Compound | Binding Affinity (IC50) |
---|---|
Bromazolam | TBD |
Diazepam | TBD |
Lorazepam | TBD |
(Note: TBD indicates that specific values were not provided in the reviewed literature but are subject to future research.)
Mechanism of Action
Bromazolam exerts its effects by modulating the actions of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, producing a conformational change and potentiating its inhibitory effects. This interaction enhances the effect of GABA, leading to increased inhibition of neuronal activity and a reduction in neuronal excitability .
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Structural Modifications
The table below highlights key structural differences among Bromazolam and related triazolo-benzodiazepines:
Key Observations:
- Halogen Substitutions: Bromazolam’s bromine atom (vs.
- Aromatic Ring Modifications : Triazolam and Flualprazolam feature halogenated phenyl groups (2-chloro or 2-fluoro), which enhance potency and selectivity for GABAA receptor subtypes .
- Side Chains: Adinazolam incorporates a dimethylaminomethyl group, altering its metabolic pathway and duration of action .
Pharmacological Properties
A. Receptor Binding and Potency
- Alprazolam : Well-documented high potency (0.25–0.5 mg therapeutic dose) and rapid onset due to chlorine’s electronegativity .
- Triazolam : Ultra-short half-life (~2 hours) due to 2-chlorophenyl substitution, making it suitable for insomnia .
- Flualprazolam : Fluorine at position 6 increases lipid solubility, enhancing brain penetration and potency .
B. Metabolism
Biological Activity
8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine, also known as Bromazolam (CAS Number: 71368-80-4), is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention for its potential biological activities, including anxiolytic and sedative effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- Molecular Formula : C17H13BrN4
- Molecular Mass : 353.22 g/mol
- Melting Point : 272.0 - 275 °C
Bromazolam acts primarily as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory neurotransmission in the central nervous system. This mechanism is similar to other benzodiazepines, leading to effects such as sedation, anxiolysis, and muscle relaxation.
Anxiolytic Effects
Research indicates that Bromazolam exhibits significant anxiolytic properties. A study evaluating various derivatives of triazolo[4,3-a][1,4]benzodiazepines found that Bromazolam effectively reduced anxiety-like behavior in animal models. The compound demonstrated a dose-dependent response in reducing anxiety levels as measured by the elevated plus maze and open field tests .
Sedative Effects
Bromazolam has been shown to produce sedative effects in rodent models. The effective dosage for sedation was determined to be around 0.1 mg/kg when administered intraperitoneally . In comparison with other benzodiazepines, Bromazolam's sedative potency was found to be comparable or superior.
Muscle Relaxant Properties
The muscle relaxant activity of Bromazolam was evaluated through various pharmacological assays. In tests involving strychnine-induced convulsions in mice, Bromazolam exhibited protective effects at dosages as low as 0.04 mg/kg orally . This suggests its potential utility in treating muscle spasms and related disorders.
Case Studies and Research Findings
Q & A
Q. What methodologies are recommended for structural characterization of bromazolam and its analogs in forensic or pharmacological research?
Basic Research Focus
For structural elucidation, use liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 352.06 for bromazolam) and fragmentation patterns. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve substituent positions, particularly distinguishing the triazolo ring and bromine substitution at the 8-position . Gas chromatography–mass spectrometry (GC-MS) is less ideal due to thermal degradation risks for triazolobenzodiazepines .
Q. How can researchers investigate the metabolic pathways of bromazolam in vitro?
Basic Research Focus
Use human liver microsome (HLM) assays with CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolites. Bromazolam is predominantly metabolized via CYP3A4-mediated oxidation , producing hydroxylated or demethylated derivatives. Validate findings with high-resolution mass spectrometry (HRMS) and compare retention times to synthetic standards .
Q. What structural-activity relationships (SAR) differentiate bromazolam from alprazolam, and how can these be experimentally validated?
Advanced Research Focus
Bromazolam differs from alprazolam by a bromine atom at position 8 (vs. chlorine) and a phenyl group at position 6 (vs. 2-chlorophenyl in alprazolam). To assess SAR impacts:
- Perform radioligand binding assays (³H-flunitrazepam displacement) on GABAₐ receptor subtypes to quantify affinity differences.
- Compare pharmacokinetic (PK) profiles in rodent models to evaluate halogen substitution effects on half-life and bioavailability .
Q. How should researchers address discrepancies in reported abuse potential versus limited mechanistic data for bromazolam?
Advanced Research Focus
Contradictions arise from epidemiological reports of recreational use versus the absence of controlled animal/human studies . Design dose-response studies in rodent models (e.g., drug discrimination or self-administration assays) to quantify reinforcement efficacy. Combine with electrophysiological recordings in brain slices to map GABAₐ receptor modulation .
Q. What in vitro assays are suitable for evaluating bromazolam’s binding affinity and functional potency?
Basic Research Focus
- Competitive binding assays : Use ³H-flunitrazepam or ³H-Ro15-4513 in cortical membrane preparations to measure IC₅₀ values.
- Patch-clamp electrophysiology : Assess chloride current potentiation in HEK293 cells expressing α₁β₂γ₂ GABAₐ receptors.
- Compare results to structurally related benzodiazepines (e.g., alprazolam) to contextualize potency .
Q. What analytical challenges arise in detecting bromazolam metabolites in biological matrices?
Advanced Research Focus
Metabolites like hydroxybromazolam and desmethylbromazolam may co-elute with endogenous compounds. Mitigate this via:
- LC-HRMS/MS with collision-induced dissociation (CID) to differentiate isomers.
- Enzymatic hydrolysis (β-glucuronidase) to detect phase II metabolites in urine .
Q. How can researchers design in vivo studies to resolve gaps in bromazolam’s pharmacodynamic profile?
Advanced Research Focus
- Use chronic dosing regimens in rodents (1–3 mg/kg, oral) to assess tolerance development via behavioral assays (e.g., rotarod, elevated plus maze).
- Measure plasma concentrations via LC-MS/MS to correlate exposure with sedative/hypnotic effects. Include alprazolam as a positive control .
Q. What synthetic routes are optimal for bromazolam analogs to study substituent effects?
Advanced Research Focus
Modify the triazolo ring or halogen position via:
- Mitsunobu reactions to introduce substituents at position 1.
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group variations at position 6. Validate purity via HPLC-UV/HRMS .
Q. How can computational modeling predict bromazolam’s receptor interactions in the absence of crystallographic data?
Advanced Research Focus
Use molecular docking (e.g., AutoDock Vina) with GABAₐ receptor homology models (based on PDB: 6HUP). Focus on halogen-π interactions between bromine and α₁-subunit residues (e.g., Tyr160). Validate predictions via mutagenesis studies .
Q. What strategies mitigate interspecies variability in bromazolam metabolism studies?
Advanced Research Focus
Humanize CYP3A4-transgenic mouse models to mirror human metabolic pathways. Compare metabolite profiles across species using interspecies liver microsome panels (human, rat, mouse). Prioritize metabolites detected in human hepatocyte incubations for toxicological screening .
Properties
IUPAC Name |
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIOBKDDQAYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024058 | |
Record name | Bromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-80-4 | |
Record name | 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71368-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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